(2-Methyl-1-phenylpropyl) Acetate: A Comprehensive Technical Guide
(2-Methyl-1-phenylpropyl) Acetate: A Comprehensive Technical Guide
Introduction
(2-Methyl-1-phenylpropyl) acetate is an organic ester with the chemical formula C₁₂H₁₆O₂. This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. While this compound is structurally related to other commercially significant phenylpropyl acetates, this guide will focus on the specific attributes of the (2-methyl-1-phenylpropyl) isomer, drawing distinctions and comparisons where necessary to provide a complete scientific picture.
Chemical and Physical Properties
The fundamental physicochemical properties of (2-Methyl-1-phenylpropyl) acetate are crucial for its handling, application, and analysis. The data presented here is a combination of computed values from reputable chemical databases and experimental data where available.
Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | (2-Methyl-1-phenylpropyl) acetate | [1] |
| CAS Number | 5706-87-6 | [1] |
| (R)-isomer CAS | 84194-66-1 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Canonical SMILES | CC(C)C(C1=CC=CC=C1)OC(=O)C | [1] |
| InChI | InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 | [1] |
| InChIKey | UMFZMZGXBJNXDZ-UHFFFAOYSA-N | [1] |
Physical Properties
A comprehensive table of physical properties is provided below. It is important to note that many of the experimental values for boiling point, density, and refractive index are more readily available for the isomeric (2-methyl-2-phenylpropyl) acetate and should be used with caution as an estimation for the title compound.
| Property | Value | Source |
| XLogP3 | 3.0 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Appearance | Colorless to pale yellow liquid (presumed) | |
| Odor | Sweet, floral, and fruity (reported for isomer) | [4] |
Synthesis and Manufacturing
The synthesis of (2-Methyl-1-phenylpropyl) acetate is primarily achieved through the esterification of its corresponding alcohol, 2-methyl-1-phenyl-1-propanol. This precursor alcohol can be synthesized via a Grignard reaction.
Synthesis of 2-Methyl-1-phenyl-1-propanol
A common method for the preparation of the precursor alcohol involves the Grignard reaction between phenylmagnesium bromide and isobutyraldehyde.
Reaction: Phenylmagnesium bromide + Isobutyraldehyde → 2-Methyl-1-phenyl-1-propanol
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.
-
Reaction with Aldehyde: A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (typically 0-5 °C).
-
Quenching: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude alcohol is then purified by vacuum distillation.
Esterification to (2-Methyl-1-phenylpropyl) Acetate
The final product is obtained by the esterification of 2-methyl-1-phenyl-1-propanol with acetic anhydride or acetyl chloride.
Reaction: 2-Methyl-1-phenyl-1-propanol + Acetic Anhydride → (2-Methyl-1-phenylpropyl) acetate + Acetic acid
Protocol:
-
Reaction Setup: 2-Methyl-1-phenyl-1-propanol is dissolved in a suitable solvent such as dichloromethane or pyridine.
-
Acylating Agent Addition: Acetic anhydride, along with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., 4-dimethylaminopyridine, DMAP), is added to the solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up: The reaction mixture is washed with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the ester and phenyl groups, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon attached to the oxygen, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the acetate group.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would include the loss of the acetate group and fragmentation of the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant absorptions will include C-O stretching vibrations and the characteristic bands of the phenyl group.
Reactivity and Stability
(2-Methyl-1-phenylpropyl) acetate is expected to exhibit reactivity typical of an ester.
-
Hydrolysis: It can be hydrolyzed to 2-methyl-1-phenyl-1-propanol and acetic acid under either acidic or basic conditions. The rate of hydrolysis is expected to be influenced by pH and temperature.
-
Transesterification: In the presence of an alcohol and a suitable catalyst, it can undergo transesterification to form a different ester.
-
Stability: The compound is expected to be stable under normal storage conditions, in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Toxicological Profile and Safety
Specific toxicological data for (2-Methyl-1-phenylpropyl) acetate is limited. A safety data sheet for the (R)-isomer is available but lacks specific hazard classifications.[2] General safety precautions for handling similar organic esters should be followed.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water and seek medical attention.[2]
-
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[2]
It is important to note that a toxicological review of the related compound, 2-phenylpropyl acetate, is available and provides some context, but direct extrapolation of this data is not recommended.[5]
Analytical Methods
The analysis of (2-Methyl-1-phenylpropyl) acetate is crucial for quality control and research purposes. The most common and effective analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both the qualitative and quantitative analysis of this volatile ester.
Protocol Outline:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, with an appropriate split ratio.
-
Oven Program: A temperature gradient program to ensure good separation from any impurities.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum with a reference standard. Quantification is typically performed using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the analysis of (2-Methyl-1-phenylpropyl) acetate, particularly for non-volatile impurities or when derivatization is not desirable.
Protocol Outline:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a gradient elution.
-
Detector: UV detector set to a wavelength where the phenyl group absorbs (around 254 nm).
-
-
Data Analysis: Identification and quantification are performed by comparing the retention time and peak area with those of a reference standard.
Applications and Biological Activity
While the isomeric (2-methyl-2-phenylpropyl) acetate has applications in the fragrance and pharmaceutical industries, specific applications and documented biological activities for (2-Methyl-1-phenylpropyl) acetate are not well-established in publicly available literature.[4] Research into the biological effects of structurally related phenylpropionic acid derivatives has shown some antimicrobial and antifungal properties, but this cannot be directly attributed to the title compound. Further research is required to explore the potential applications and bioactivity of (2-Methyl-1-phenylpropyl) acetate.
Conclusion
(2-Methyl-1-phenylpropyl) acetate is a molecule with defined chemical and physical properties that can be synthesized through established organic chemistry routes. While there is a significant amount of information available for its structural isomers, specific experimental data for this compound, particularly in the areas of toxicology and biological activity, remains limited. This guide provides a comprehensive overview of the current knowledge and outlines the necessary analytical methodologies for its study. It is imperative for researchers to rely on experimentally determined data for this specific compound and to exercise caution when extrapolating from related structures.
References
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(R)-2-methyl-1-phenylpropyl diphenylacetate | 1345412-53-4-Molbase. (n.d.). Retrieved from [Link]
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CAS 84194-66-1 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载| XiXisys. (n.d.). Retrieved from [Link]
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(2-Methyl-1-phenylpropyl) acetate | C12H16O2 | CID 303091 - PubChem. (n.d.). Retrieved from [Link]
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McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S507–S511. [Link]
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SunCare Solutions | 2-Methyl-2-Phenyl Propyl Acetate - 18755-52-7 - Ketul Chem Pvt. Ltd. (n.d.). Retrieved from [Link]
- Narayana, K. J., Prabhakar, P., Vijayalakshmi, M., Venkateswarlu, Y., & Krishna, P. S. (2007). Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes. Polish journal of microbiology, 56(3), 191–197.
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analysis of organic acetates in e-vapor products by gc-ms/ms - CORESTA. (n.d.). Retrieved from [Link]
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GC-MSによる定性・定量分析 | 株式会社DJK. (n.d.). Retrieved from [Link]
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GC/MSによる空気中の悪臭化合物 (アルデヒド類 - 及び有機溶剤類)の測定 - 新潟県. (n.d.). Retrieved from [Link]
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1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6. (n.d.). Retrieved from [Link]
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HS/GC/MSを用いた硬化エポキシ系接着剤中の揮発成分分析 - JEOL. (n.d.). Retrieved from [Link]
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Recommendation from Scientific Expert Group on Occupational Exposure Limits for 1-Methoxypropyl-2-acetate. (n.d.). Retrieved from [Link]
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Zhang, Y., et al. (2022). Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. Molecules, 27(19), 6449. [Link]
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Bi, H.-M., et al. (2014). QSAR Studies of Biological Activity with Phenylpropyl Aldehyde Thiosemicarbazone Compounds. Asian Journal of Chemistry, 26(18), 6039-6041. [Link]
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Al-Humaidi, J. Y., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 14(1), 3737. [Link]
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Development of HPLC-based methods for the systematic quantification of multiple quality attributes of AAV9 preparations - AviadoBio. (2024, October 25). Retrieved from [Link]
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